![molecular formula C16H16N4O4 B2790150 Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate CAS No. 858745-39-8](/img/structure/B2790150.png)
Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
“Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C16H16N4O4 . It is a type of pyrimidine, which are aromatic heterocyclic compounds known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs, including this compound, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The average mass of the molecule is 328.323 Da and the mono-isotopic mass is 328.117157 Da .Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo various chemical reactions. For instance, they can react with carbonyl compounds in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate, focusing on six unique applications:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development. Researchers are exploring its use in creating new medications for treating a range of diseases, including cancer and infectious diseases .
Catalysis in Organic Synthesis
The compound’s structure allows it to act as a catalyst in organic synthesis reactions. It can facilitate the formation of complex molecules, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its catalytic properties are being studied to improve the efficiency and selectivity of chemical reactions .
Material Science
In material science, this compound is being investigated for its potential use in creating new materials with unique properties. Its ability to form stable complexes with metals and other substances makes it useful in developing advanced materials for electronics, coatings, and nanotechnology applications .
Biochemical Research
The compound is also being used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors. This research is crucial for understanding various biological processes and developing new therapeutic strategies .
Environmental Chemistry
Researchers are exploring the use of this compound in environmental chemistry for the detection and removal of pollutants. Its ability to bind with heavy metals and other contaminants makes it a potential candidate for environmental remediation technologies. Studies are focused on its effectiveness in water purification and soil decontamination .
Mechanism of Action
Target of Action
The compound “Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate” is a complex molecule that is part of the pyrimidine class of compounds . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
It is known that pyrimidines generally exert their effects by interacting with various cellular targets and pathways . They can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its pyrimidine core. Pyrimidines are known to interact with a variety of cellular processes, including DNA synthesis, RNA transcription, and protein synthesis . .
Result of Action
Given its pyrimidine core, it is likely to have a range of effects, including anti-inflammatory and other pharmacological effects .
properties
IUPAC Name |
methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-4-3-5-20-13(9)18-14-11(15(20)22)8-10(16(23)24-2)12(17)19(14)6-7-21/h3-5,8,17,21H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIUDPEKZRYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate |
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